molecular formula C8H9IN2 B3054606 3-Cyano-1,4-dimethylpyridin-1-ium iodide CAS No. 61327-46-6

3-Cyano-1,4-dimethylpyridin-1-ium iodide

Cat. No.: B3054606
CAS No.: 61327-46-6
M. Wt: 260.07 g/mol
InChI Key: XJTAACKHUUAANL-UHFFFAOYSA-M
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Description

3-Cyano-1,4-dimethylpyridin-1-ium iodide is an organic compound with the molecular formula C8H9IN2. It is a pyridinium salt characterized by the presence of a cyano group at the third position and methyl groups at the first and fourth positions of the pyridine ring. This compound is known for its applications in various fields, including chemistry and biology .

Scientific Research Applications

3-Cyano-1,4-dimethylpyridin-1-ium iodide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-1,4-dimethylpyridin-1-ium iodide typically involves the reaction of 4-methylpyridine with iodomethane in the presence of a solvent such as 2-propanol. The reaction proceeds under mild conditions, resulting in the formation of the desired pyridinium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent concentration, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-1,4-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Addition Reactions: The cyano group can undergo addition reactions with suitable reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium cyanide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Cyano-1,4-dimethylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and pyridinium ring play crucial roles in binding to these targets, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • 1,4-Dimethylpyridin-1-ium chloride
  • 3-Cyano-1,4-dimethylpyridin-1-ium bromide
  • 1,4-Dimethylpyridin-1-ium nitrate

Comparison: 3-Cyano-1,4-dimethylpyridin-1-ium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and solubility compared to its chloride and bromide counterparts. The cyano group also imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1,4-dimethylpyridin-1-ium-3-carbonitrile;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N2.HI/c1-7-3-4-10(2)6-8(7)5-9;/h3-4,6H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTAACKHUUAANL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)C)C#N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492217
Record name 3-Cyano-1,4-dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61327-46-6
Record name 3-Cyano-1,4-dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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